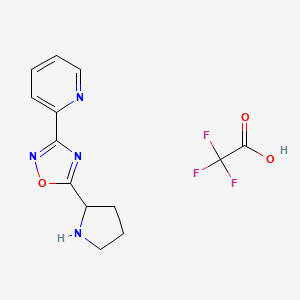![molecular formula C6H11ClN2S B6416380 [1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride CAS No. 1255717-87-3](/img/structure/B6416380.png)
[1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride: is a chemical compound with the molecular formula C6H12Cl2N2S and a molecular weight of 215.14 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride typically involves the condensation of a thiazole derivative with a suitable amine. One common method is the reaction of 2-bromo-1-(1,3-thiazol-2-yl)propane with ammonia or a primary amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiazole derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its thiazole ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders .
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of dyes, pigments, and polymers .
Wirkmechanismus
The mechanism of action of [1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist . These interactions can lead to various physiological effects, such as inhibition of cell proliferation, modulation of immune responses, and regulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Thiazole: A basic heterocyclic compound with a similar ring structure.
Thiazolidine: A saturated analog of thiazole with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: A fused ring compound with a benzene ring attached to a thiazole ring.
Comparison: Compared to these similar compounds, [1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1255717-87-3 |
|---|---|
Molekularformel |
C6H11ClN2S |
Molekulargewicht |
178.68 g/mol |
IUPAC-Name |
1-(1,3-thiazol-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10N2S.ClH/c1-2-5(7)6-8-3-4-9-6;/h3-5H,2,7H2,1H3;1H |
InChI-Schlüssel |
XVPJJSFAUOOLNC-UHFFFAOYSA-N |
SMILES |
CCC(C1=NC=CS1)N.Cl.Cl |
Kanonische SMILES |
CCC(C1=NC=CS1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)





![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B6416390.png)


